molecular formula C15H17N3O B8801247 4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline

4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline

Cat. No. B8801247
M. Wt: 255.31 g/mol
InChI Key: SKCXHPWREXLYNY-UHFFFAOYSA-N
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Patent
US09149467B2

Procedure details

To a three-necked bottle, 5-(2-p-methylphenylaminoethyl)-2-methylpyridine 4.5 g and 2N HCl 200 ml was added, heated to 30° C. and stirred to complete dissolution, then cooled with ice-water bath to 0-5° C., added dropwise with NaNO2 aqueous solution (13.8 g of NaNO2 dissolved in 50 ml of water). After dropwise addition, the temperature was elevated and the reaction was performed at room temperature for 1 h. To the reaction liquor, saturated NaHCO3 solution was slowly added dropwise until no gas generated. A great quantity of solid appeared, stirred for 1 h, suction filtrated, washed with water to obtain light yellow solid powder, dried and weighed to obtain 2-methyl-5-(N-nitroso-2-p-methylphenylaminoethyl)pyridine 4.3 g. Yield was about 85%.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][C:14]([CH3:17])=[N:15][CH:16]=2)=[CH:4][CH:3]=1.Cl.C([O-])(O)=O.[Na+].[N:24]([O-])=[O:25].[Na+]>>[CH3:17][C:14]1[CH:13]=[CH:12][C:11]([CH2:10][CH2:9][N:8]([C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[N:24]=[O:25])=[CH:16][N:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)NCCC=1C=CC(=NC1)C
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolution
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice-water bath to 0-5° C.
ADDITION
Type
ADDITION
Details
After dropwise addition
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
suction filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to obtain light yellow solid powder
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC=C(C=C1)CCN(N=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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